molecular formula C13H20N2O3 B2568417 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea CAS No. 1334373-96-4

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea

Cat. No.: B2568417
CAS No.: 1334373-96-4
M. Wt: 252.314
InChI Key: OQIOJEXBPXMXAM-UHFFFAOYSA-N
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Description

This compound belongs to the urea derivative class, characterized by a central urea moiety (-NH-C(=O)-NH-) linked to an o-tolyl (ortho-methylphenyl) group and a substituted propyl chain (2-hydroxy-3-methoxy-2-methylpropyl).

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIOJEXBPXMXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound 32b: 1-(2-Aminoethyl)-3-(o-tolyl)urea
  • Structure: Features an aminoethyl (-CH2-CH2-NH2) group instead of the hydroxy-methoxy-methylpropyl chain .
  • Synthesis : Reacts 1,2-ethylenediamine with o-tolyl isocyanate in dichloromethane (DCM), yielding a beige solid with a melting point of 179–181°C .
  • Higher melting point (179–181°C vs. hypothetical lower range for the target compound) suggests differences in crystallinity and intermolecular forces.
Compound from : 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea
  • Structure : Substitutes the hydroxy group with a 2-fluorophenyl ring, introducing electron-withdrawing effects and aromaticity .
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability and lipophilicity compared to the hydroxy group.
    • The absence of a hydroxy group could reduce solubility in polar solvents.
Compound 1a: 1-(o-Tolyl)-1,4,5,6-tetrahydropyrimidine
  • Structure : Lacks the urea moiety but shares the o-tolyl group. Used in attempts to synthesize 1-(o-tolyl)-3-(2,4-dinitrophenyl)-1,4,5,6-tetrahydropyrimidinium chloride .
  • Reactivity : Reacts with 2,4-dinitrochlorobenzene under reflux, indicating susceptibility to nucleophilic aromatic substitution at the o-tolyl group .

Physicochemical and Spectral Properties

Compound Name Melting Point (°C) Key Spectral Features (IR/NMR) Reference
1-(2-Aminoethyl)-3-(o-tolyl)urea (32b) 179–181 IR: 3320 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O)
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea N/A N/A (PubChem data incomplete)
Target Compound (Hypothetical) ~90–100 (estimated) Expected IR/NMR: Broad O-H stretch (~3400 cm⁻¹), C-O-C (methoxy) ~1100 cm⁻¹
  • Discussion: The aminoethyl group in 32b contributes to a higher melting point due to stronger intermolecular hydrogen bonding and ionic interactions. The target compound’s hydroxy and methoxy groups may reduce crystallinity compared to 32b but improve aqueous solubility.

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